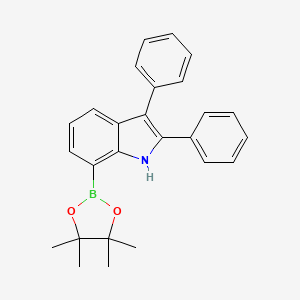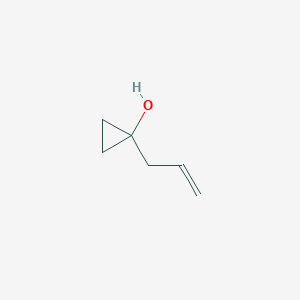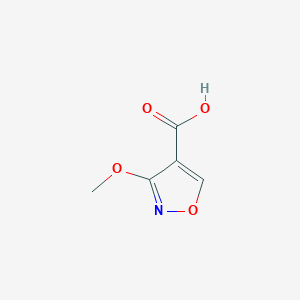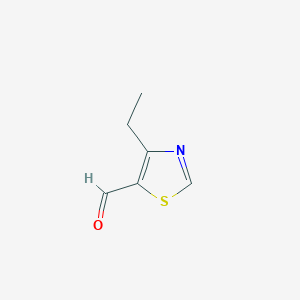![molecular formula C15H25NO4 B13928563 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol. This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a suitable lactone with an amine to form the spirocyclic structure. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the spiro ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
化学反応の分析
Types of Reactions
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde: This compound has a similar spirocyclic structure but differs in functional groups and applications.
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another related compound with variations in the ring system and functional groups.
Uniqueness
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC名 |
tert-butyl 3,3-dimethyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-8-6-7-15(10-16)9-14(4,5)19-11(15)17/h6-10H2,1-5H3 |
InChIキー |
PAEHWXHGUKAWNN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


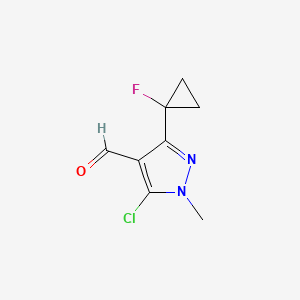
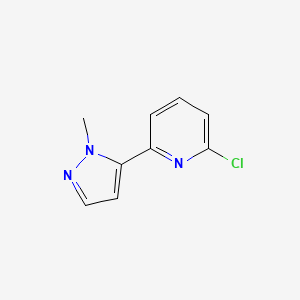
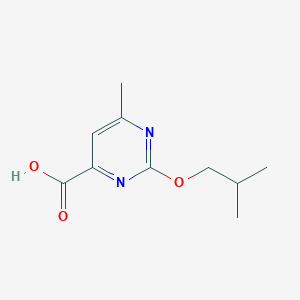
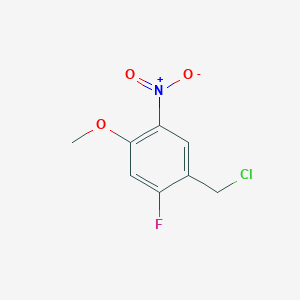
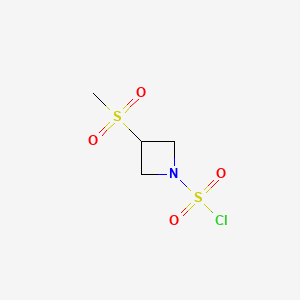
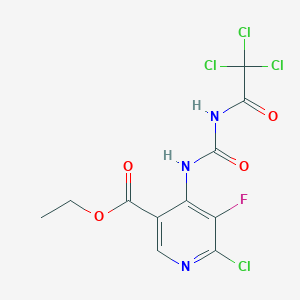
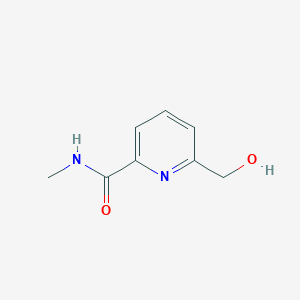

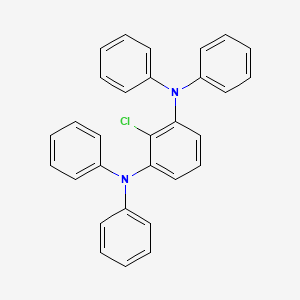
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
